Methyl 8-methoxyphenazine-1-carboxylate

Description

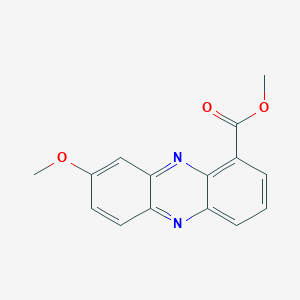

Methyl 8-methoxyphenazine-1-carboxylate is a synthetic or naturally occurring phenazine derivative characterized by a methoxy group at the 8-position and a methyl ester at the 1-position of the phenazine core. Phenazines are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and redox properties.

Properties

CAS No. |

62256-28-4 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

methyl 8-methoxyphenazine-1-carboxylate |

InChI |

InChI=1S/C15H12N2O3/c1-19-9-6-7-11-13(8-9)17-14-10(15(18)20-2)4-3-5-12(14)16-11/h3-8H,1-2H3 |

InChI Key |

GKBFDQNXEHDGGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC3=C(C=CC=C3N=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including methyl 8-methoxyphenazine-1-carboxylate, typically involves several key methods:

Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.

Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.

Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

Reductive Cyclization: This method involves the reductive cyclization of diphenylamines.

Industrial Production Methods

Industrial production of phenazine derivatives often employs large-scale synthetic routes that are optimized for yield and purity. These methods may include catalytic processes and the use of advanced reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxyphenazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: This reaction can produce hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl 8-methoxyphenazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-methoxyphenazine-1-carboxylate involves its interaction with cellular components to produce reactive oxygen species (ROS). These ROS can cause damage to cellular structures, leading to cell death. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 8-methoxyphenazine-1-carboxylate with methyl esters of varying core structures, as identified in the evidence. Key differences in backbone architecture, functional groups, and inferred applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Structure and Aromaticity Phenazine derivatives (e.g., this compound) feature a planar, conjugated aromatic system, enabling π-π stacking and redox activity. This contrasts with diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester ), which have non-aromatic, polycyclic structures that enhance lipid solubility and membrane interaction. Fatty acid methyl esters (e.g., trans-13-octadecenoic acid methyl ester ) lack aromaticity but possess long aliphatic chains, favoring roles in energy storage or as surfactants.

Functional Group Impact

- The methoxy group in this compound may enhance electron-donating capacity and stability compared to simpler methyl esters like methyl shikimate , which has hydroxyl groups prone to hydrogen bonding.

- Methyl ester groups across all compounds improve volatility and solubility in organic solvents, but phenazine’s rigid structure likely reduces biodegradability compared to fatty acid esters .

Biological Activity Phenazines are implicated in microbial antagonism (e.g., pyocyanin in Pseudomonas), suggesting this compound may disrupt bacterial membranes or electron transport chains. This contrasts with diterpenoid esters, which often act as phytoalexins or anti-inflammatory agents . Fatty acid esters (e.g., ethyl linolenate ) typically serve metabolic or structural roles, whereas methyl shikimate is a precursor in aromatic amino acid biosynthesis.

Physicochemical Properties and Stability

Table 2: Inferred Physicochemical Properties

- Phenazine Stability: The conjugated system likely confers resistance to thermal degradation compared to diterpenoid esters, which oxidize readily in air .

- Hydrolysis Sensitivity : Methyl esters in shikimate or fatty acids are more susceptible to enzymatic hydrolysis than aromatic esters due to steric protection in phenazines.

Research Implications and Gaps

While the evidence provides data on methyl esters from diverse biosynthetic pathways, direct studies on this compound are absent. Future work should prioritize:

- Synthetic Optimization : Leveraging phenazine’s redox activity for electrochemical applications.

- Biological Screening : Testing against pathogens to validate inferred antimicrobial properties.

- Comparative Analytics : Using HPLC/NMR (as in ) to characterize purity and reactivity.

Q & A

Q. How to design experiments for optimizing catalytic coupling reactions involving this compound?

- Methodological Answer : Use Design of Experiments (DoE) to vary Pd catalyst loading (0.5–5 mol%), ligands (e.g., PPh₃ vs. XPhos), and solvent polarity (THF vs. DMF). Monitor yields via GC-MS and compare turnover numbers. For contradictory results (e.g., lower yields at high temps), analyze activation entropy via Eyring plots. Report confidence intervals for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.